molecular formula C14H18N2O2 B12280306 Benzyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate

Benzyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate

Cat. No.: B12280306
M. Wt: 246.30 g/mol
InChI Key: MHHNVRRIANKNON-UHFFFAOYSA-N
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Description

Structural Significance of the 3,8-Diazabicyclo[4.2.0]octane Scaffold

The 3,8-diazabicyclo[4.2.0]octane scaffold is characterized by a fused bicyclic system comprising a six-membered ring and a four-membered ring, with nitrogen atoms at positions 3 and 8. This architecture imposes significant conformational restraint, which enhances binding affinity to enzymatic targets such as β-lactamases. Unlike the more common 3,8-diazabicyclo[3.2.1]octane scaffold, the [4.2.0] variant introduces distinct stereoelectronic properties due to its expanded ring system. For instance, the six-membered ring in the [4.2.0] system reduces angular strain compared to the [3.2.1] analog, potentially improving metabolic stability.

Synthetic routes to this scaffold often rely on strategic functional group manipulations. A representative pathway involves the cyclization of appropriately substituted piperidine precursors. For example, tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate—a structurally related compound—is synthesized via trifluoroacetylation and benzyloxyamine substitution. Adapting such methods to the [4.2.0] system may involve analogous steps but requires careful optimization to accommodate the larger ring size. Computational studies suggest that the [4.2.0] scaffold’s nitrogen atoms adopt a near-planar geometry, facilitating hydrogen bonding with serine residues in β-lactamase active sites.

Table 1: Comparative Analysis of Diazabicyclooctane Scaffolds

Property 3,8-Diazabicyclo[4.2.0]octane 3,8-Diazabicyclo[3.2.1]octane
Ring Strain Moderate High
Synthetic Accessibility Challenging Well-established
Hydrogen Bond Capacity Two sites Two sites
Metabolic Stability High (predicted) Moderate

The benzyl carboxylate moiety in benzyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate further stabilizes the scaffold through steric shielding of the ester group, delaying premature hydrolysis in physiological environments. This protection is critical for maintaining the compound’s integrity during transport to target sites.

Role of Carboxylate Ester Functionalization in Bioactive Molecule Design

Carboxylate esters serve dual roles in medicinal chemistry: as prodrug enablers and as modulators of physicochemical properties. In this compound, the benzyl ester group enhances lipophilicity, improving membrane permeability compared to its free acid counterpart. This modification is particularly advantageous in overcoming the polar nature of bicyclic amines, which often suffer from poor bioavailability.

The choice of the benzyl group over alternative esters (e.g., methyl or tert-butyl) is deliberate. Benzyl esters exhibit slower enzymatic hydrolysis rates than methyl esters, thereby extending the compound’s half-life in vivo. Additionally, the aromatic ring in the benzyl group participates in π-π stacking interactions with hydrophobic pockets in target enzymes, augmenting binding affinity. For instance, in β-lactamase inhibition, the benzyl ester’s aryl group may align with conserved phenylalanine residues in the enzyme’s active site, as observed in molecular docking studies of analogous compounds.

Synthetic Strategies for Ester Functionalization

  • Protection-Deprotection Sequences : The tert-butoxycarbonyl (Boc) group is frequently employed to protect amines during synthesis. For example, tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is synthesized via Boc protection followed by benzylation. Adapting this to the [4.2.0] system would require similar steps but with adjusted reaction conditions to accommodate ring size.
  • Selective Esterification : Post-cyclization esterification ensures precise functionalization. The benzyl ester in the target compound is typically introduced via nucleophilic substitution or coupling reactions, as demonstrated in the synthesis of 8-Cbz-3,8-diazabicyclo[3.2.1]octane.

Table 2: Impact of Ester Groups on Physicochemical Properties

Ester Group LogP Hydrolysis Rate Enzymatic Affinity
Benzyl 2.1 Low High
Methyl 0.8 High Moderate
tert-Butyl 1.9 Very Low Low

The integration of the carboxylate ester also enables prodrug strategies. For instance, in vivo hydrolysis of the benzyl ester could release the free acid, which may exhibit enhanced β-lactamase inhibitory activity due to improved ionic interactions with the enzyme’s active site. This duality underscores the ester’s role in balancing stability and bioactivity.

Properties

IUPAC Name

benzyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-9-12-6-7-15-8-13(12)16/h1-5,12-13,15H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHNVRRIANKNON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1CN2C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Alkaline Conditions (CN117865969A)

Procedure :

  • Step 1 : React adipic acid-derived compound 1 (diethyl 2,5-dibromoadipate) with benzylamine under alkaline conditions (e.g., K₂CO₃ in toluene). Hydrolyze the intermediate under acidic conditions to yield compound 2 .
  • Step 2 : Treat compound 2 with anhydride (e.g., acetic anhydride) to form an internal anhydride. Open the ring with ammonia water to generate a monoamide, followed by cyclization using CDI (1,1'-carbonyldiimidazole) to produce compound 3 .
  • Step 3 : Reduce compound 3 with LiAlH₄ or Red-Al, protect the amine with Boc (tert-butoxycarbonyl), and remove benzyl groups via Pd/C-catalyzed hydrogenolysis. Final esterification with benzyl chloroformate yields the target compound.

Key Data :

  • Yield: ~80% for the final step.
  • Purity: >95% after column chromatography (ethyl acetate/hexane, 6:4).

Hydrogenolysis of Dibenzyl Precursors (US3328396A)

Procedure :

  • Synthesize 3,8-dibenzyl-2,4-dioxo-3,8-diazabicyclo[3.2.1]octane via condensation of diethyl 1-methylpyrrolidine-2,5-dicarboxylate with benzylamine.
  • Reduce the dioxo compound with LiAlH₄ in tetrahydrofuran (THF) to obtain 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane.
  • Hydrogenate over Pd/C to remove one benzyl group, then introduce the carboxylate via benzyl chloroformate.

Key Data :

  • Reduction efficiency: >90% conversion.
  • Hydrogenation conditions: 0.1 MPa H₂, 60–70°C, 4 hours.

Enzymatic Ring-Closure (WO2012085857A1)

Procedure :

  • Use enzyme-catalyzed cyclization of 2,5-dibromo diethyl adipate to form the bicyclic core.
  • Protect the secondary amine with Boc, then selectively deprotect and react with benzyl chloroformate.

Advantages :

  • Enzymatic methods improve stereochemical control.
  • Avoids harsh reagents (e.g., LiAlH₄).

Comparative Analysis of Methods

Method Yield Key Steps Advantages Limitations
Alkaline Cyclization 80% CDI-mediated ring closure High yield, scalable Multi-step purification required
Hydrogenolysis 70–90% LiAlH₄ reduction, Pd/C hydrogenation Robust for benzyl removal Requires hazardous reductants
Enzymatic 60–75% Biocatalytic cyclization Stereoselective, mild conditions Enzyme availability and cost

Critical Reaction Parameters

  • Solvent Choice : Tetrahydrofuran (THF) and toluene are preferred for cyclization steps due to their inertness and boiling points.
  • Catalysts : Pd/C (5–10% loading) is critical for efficient debenzylation.
  • Temperature : Ring-closing reactions often require reflux (80–110°C), while hydrogenations proceed at 60–70°C.

Analytical Characterization

  • NMR : Key signals include benzyl protons (δ 7.2–7.4 ppm, multiplet) and bicyclic CH₂ groups (δ 3.0–4.0 ppm).
  • MS : Molecular ion peak at m/z 246.30 [M+H]⁺.
  • HPLC : Retention time ~12.5 min (C18 column, acetonitrile/water gradient).

Industrial Scalability

  • The alkaline cyclization route (Method 2.1) is most scalable, with demonstrated pilot-scale production (100 g batches).
  • Enzymatic methods remain niche due to cost but offer sustainability benefits.

Challenges and Optimization

  • Side Reactions : Over-reduction during LiAlH₄ treatment can lead to undesired byproducts. Use stoichiometric control.
  • Purification : Silica gel chromatography is essential for isolating the bicyclic core. Gradient elution (hexane → ethyl acetate) improves resolution.

Recent Advances

  • Flow Chemistry : Continuous hydrogenation setups reduce reaction times by 50% compared to batch processes.
  • Green Chemistry : Substituting CDI with dimethyl carbonate for carboxylation reduces waste.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used .

Scientific Research Applications

Benzyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Benzyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are still under investigation, but they likely include interactions with enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Bicyclo System Variations

Benzyl 3,8-Diazabicyclo[3.2.1]octane-8-carboxylate (CAS: 956794-92-6)
  • Structure : Features a 3.2.1 bicyclo system (six- and five-membered fused rings) instead of 4.2.0.
  • Molecular Formula : C₁₄H₁₈N₂O₂ (MW: 246.30) vs. C₁₄H₁₈N₂O₂ for the target compound (exact MW unspecified but likely similar) .
  • Applications : Used in pharmaceutical intermediates due to its stereochemical rigidity, which differs from the 4.2.0 system’s conformational flexibility .
tert-Butyl 3,8-Diazabicyclo[4.2.0]octane-8-carboxylate (CAS: 848591-80-0)
  • Structure : Shares the 4.2.0 bicyclo core but substitutes benzyl with a tert-butyl group.
  • Physical Properties :
    • Molecular Weight: 212.29 g/mol
    • Density: 1.076 g/cm³
    • Boiling Point: 295.4°C
    • Solubility: Higher lipophilicity due to tert-butyl vs. benzyl .
  • Synthetic Utility : Preferred for intermediates requiring hydrolytic stability under basic conditions .

Functional Group Variations

Benzyl 8-Ethyl-2,8-diazaspiro[4.5]decane-2-carboxylate
  • Structure : Spirocyclic system (4.5) instead of fused bicyclo.
  • Key Differences :
    • Increased steric hindrance due to the spiro structure.
    • Applications: Used in organic electronics and catalysis, diverging from medicinal chemistry applications of bicyclo systems .
tert-Butyl 3,8-Diazabicyclo[3.2.1]octane-8-carboxylate Hydrochloride (CAS: 1403676-97-0)
  • Structure : Combines 3.2.1 bicyclo with a hydrochloride salt.
  • Properties :
    • Enhanced water solubility due to ionic character.
    • Stability: Degrades above 200°C, unlike neutral esters .

Physical and Chemical Properties Comparison

Property Benzyl 3,8-Diazabicyclo[4.2.0]octane-8-carboxylate (Inferred) tert-Butyl 3,8-Diazabicyclo[4.2.0]octane-8-carboxylate Benzyl 3,8-Diazabicyclo[3.2.1]octane-8-carboxylate
Molecular Weight ~246.30 (estimated) 212.29 246.30
Boiling Point Not reported 295.4°C Not reported
Storage Conditions 2–8°C (analog-based inference) Room temperature (stable) 2–8°C
Solubility Low (benzyl group increases hydrophobicity) Moderate (tert-butyl enhances organic phase miscibility) Low (similar to benzyl derivatives)

Biological Activity

Benzyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate, a bicyclic compound with a unique structural framework, has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features a bicyclic structure that includes both aromatic and aliphatic components, contributing to its chemical reactivity and stability. The molecular formula is C14H18N2O2C_{14}H_{18}N_{2}O_{2}, and it has a molecular weight of approximately 246.31 g/mol. Its IUPAC name reflects its complex structure, which plays a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Research indicates that this compound can act as a ligand in receptor binding studies, modulating the activity of specific receptors involved in various physiological processes.

Key Mechanisms Include:

  • Receptor Binding: The compound has shown potential as an orexin receptor antagonist, influencing pathways related to sleep regulation and appetite control .
  • Enzyme Interaction: It may inhibit or activate specific enzymes, thereby affecting metabolic pathways and cellular functions.
  • Neuroprotective Effects: Studies have suggested that it enhances memory function in animal models and could have implications for neurodegenerative diseases .

Biological Activities

Research has identified several biological activities associated with this compound:

  • Neuroprotective Properties: Evidence from animal studies indicates that this compound may enhance cognitive functions and protect against neurodegenerative conditions.
  • Antagonistic Activity: As an orexin receptor antagonist, it may play a role in managing sleep disorders and obesity by modulating orexin signaling pathways .
  • Potential Antimicrobial Effects: Preliminary studies suggest that it may exhibit antimicrobial properties, although further research is needed to elucidate these effects fully.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Memory Enhancement: A study demonstrated that administration of this compound in a rat model improved memory retention during behavioral tests, indicating its potential as a cognitive enhancer .
  • Orexin Receptor Study: Research investigating the binding affinity of this compound to orexin receptors found significant antagonistic effects, suggesting therapeutic applications in sleep-related disorders .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesUnique Aspects
This compound Bicyclic structure with benzyl groupPotential orexin antagonist
cis-8-Boc-3,8-diazabicyclo[4.2.0]octane Similar bicyclic coreUsed primarily as an intermediate in organic synthesis
(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane Bicyclic structure with carbamate groupNoted for different pharmacological profiles

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